1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride
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Overview
Description
Starting Material: 2-Bromoacetophenone
Reagents: Aniline, potassium carbonate
Conditions: Heating under reflux in ethanol
Dimethylcarbamoyl Group Addition:
Starting Material: Dimethylamine
Reagents: Phosgene or a safer alternative like triphosgene
Conditions: Low temperature to avoid decomposition
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride typically involves multi-step organic reactions
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Pyridinium Core Formation:
Starting Material: Pyridine
Reagents: Methyl iodide, sodium hydride
Conditions: Reflux in anhydrous conditions
Chemical Reactions Analysis
Types of Reactions: 1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The anilino group can be oxidized to form quinone derivatives.
Reduction: The pyridinium core can be reduced to form dihydropyridine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic conditions
Reduction: Sodium borohydride, ethanol
Substitution: Sodium azide, DMF (dimethylformamide)
Major Products:
Oxidation: Quinone derivatives
Reduction: Dihydropyridine derivatives
Substitution: Azide-substituted pyridinium compounds
Scientific Research Applications
1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
- 1-(2-Anilino-2-oxoethyl)pyridin-1-ium chloride
- 3-(Dimethylcarbamoyl)pyridin-1-ium chloride
- 1-(2-Oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride
Comparison: 1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride is unique due to the presence of both an anilino and a dimethylcarbamoyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced reactivity and specificity in certain reactions and applications.
Properties
CAS No. |
109475-86-7 |
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Molecular Formula |
C16H18ClN3O2 |
Molecular Weight |
319.78 g/mol |
IUPAC Name |
1-(2-anilino-2-oxoethyl)-N,N-dimethylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C16H17N3O2.ClH/c1-18(2)16(21)13-7-6-10-19(11-13)12-15(20)17-14-8-4-3-5-9-14;/h3-11H,12H2,1-2H3;1H |
InChI Key |
BZODLSMZVNTLFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C[N+](=CC=C1)CC(=O)NC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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